![molecular formula C20H12F5N9S B4856048 4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4856048.png)
4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Overview
Description
4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as those used in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorinated groups and pyrazole rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure and properties make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrazole derivatives and tetracyclic structures with comparable functional groups. Examples include:
- 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole
- 3,4-Dimethyl-1H-pyrazol-5-ol
- Ethyl 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylate
Uniqueness
The uniqueness of 4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its complex structure, which combines multiple pyrazole rings and fluorinated groups, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F5N9S/c1-8-10(6-27-32(8)2)9-5-12(20(23,24)25)28-18-13(9)14-15(35-18)17-29-16(31-34(17)7-26-14)11-3-4-33(30-11)19(21)22/h3-7,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLUYIAADQKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)C6=NN(C=C6)C(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F5N9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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